![molecular formula C11H13N5O2 B13000982 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Métodos De Preparación
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolo-pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidine moiety: This step involves the addition of a pyrrolidine derivative to the triazolo-pyrazine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of triazolo-pyrazine derivatives and their interactions with biological targets.
Material Science: Due to its unique structure, this compound can be used in the development of new materials with specific properties, such as thermal stability or electronic conductivity.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In cancer research, it may inhibit specific kinases or other proteins involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also contain a triazolo ring fused to a nitrogen-containing heterocycle and have shown similar biological activities, including antibacterial and anticancer properties.
Pyrrolopyrazine derivatives: These compounds share the pyrrolidine and pyrazine moieties and have been investigated for their potential as therapeutic agents.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are structurally similar and have been studied for their antibacterial and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C11H13N5O2 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16-9(4-12-14-16)10(13-7)15-3-2-8(6-15)11(17)18/h4-5,8H,2-3,6H2,1H3,(H,17,18) |
Clave InChI |
ARTKSCFTPZGABV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



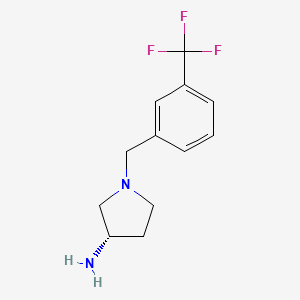
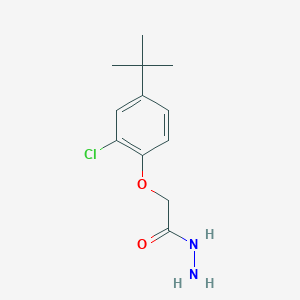
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
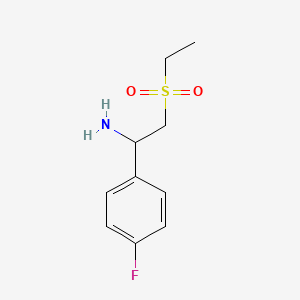
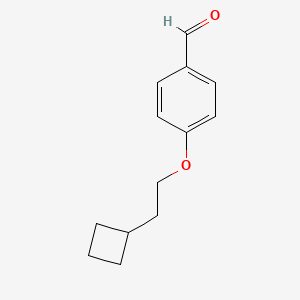

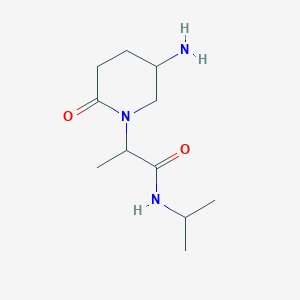
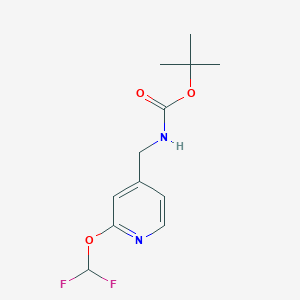
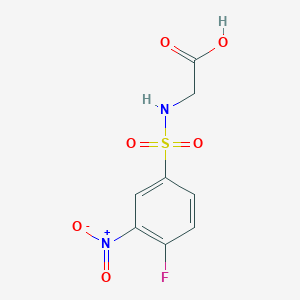
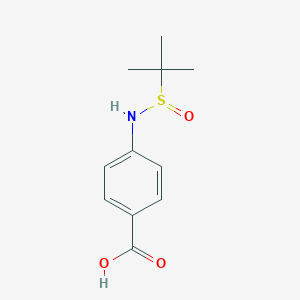

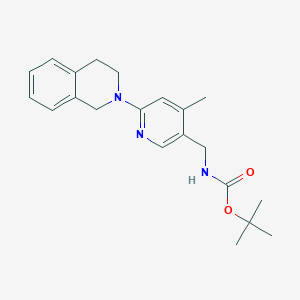
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
